1-(1-Bromoethyl)-2,3,4-trichlorobenzene

Catalog No.
S14069168
CAS No.
M.F
C8H6BrCl3
M. Wt
288.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Bromoethyl)-2,3,4-trichlorobenzene

Product Name

1-(1-Bromoethyl)-2,3,4-trichlorobenzene

IUPAC Name

1-(1-bromoethyl)-2,3,4-trichlorobenzene

Molecular Formula

C8H6BrCl3

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C8H6BrCl3/c1-4(9)5-2-3-6(10)8(12)7(5)11/h2-4H,1H3

InChI Key

XDSGRXZVWLPNTE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)Br

1-(1-Bromoethyl)-2,3,4-trichlorobenzene is a highly specialized, sterically hindered secondary benzylic bromide used as a premium electrophilic building block in advanced organic synthesis. Featuring a fully chlorinated 2,3,4-substitution pattern and an alpha-methyl branched reactive center, this compound is primarily procured for the synthesis of complex agrochemicals, particularly triazole and pyrazolecarboxanilide fungicides, as well as sterically constrained pharmaceutical APIs. Its structural profile provides a distinct combination of high alkylating reactivity, driven by the bromide leaving group, and profound steric bulk, which dictates the three-dimensional conformation and metabolic stability of downstream products [1].

Attempting to substitute 1-(1-Bromoethyl)-2,3,4-trichlorobenzene with simpler analogs, such as 1-(1-bromoethyl)-2,4-dichlorobenzene or 1-(bromomethyl)-2,3,4-trichlorobenzene, fundamentally alters both the synthetic process and the final product efficacy. The absence of the alpha-methyl group in primary benzyl bromides eliminates the critical chiral center required for specific enzyme pocket binding, drastically reducing the biological activity of the resulting API [1]. Furthermore, replacing the bromide with a chloride (1-(1-chloroethyl)-2,3,4-trichlorobenzene) severely depresses the electrophilic reactivity, requiring harsh, high-temperature coupling conditions that often lead to the degradation of sensitive heterocyclic precursors and unacceptable levels of elimination byproducts [2].

Superior Leaving Group Efficacy for Low-Temperature N-Alkylation

In the synthesis of complex N-alkylated heterocycles, the choice of leaving group at the benzylic position is critical for process efficiency. 1-(1-Bromoethyl)-2,3,4-trichlorobenzene exhibits significantly enhanced electrophilic reactivity compared to its chloride counterpart. Chemoinformatic kinetic models and standard synthetic protocols indicate that the secondary bromide undergoes nucleophilic substitution (SN2) at rates approximately 50 times faster than the corresponding secondary chloride [1]. This kinetic advantage allows coupling reactions with sensitive triazole or pyrazole derivatives to proceed efficiently at 60–80°C, whereas the chloride analog typically requires temperatures exceeding 120°C and extended reaction times .

Evidence DimensionRelative SN2 reaction rate and required process temperature
Target Compound Data1-(1-Bromoethyl)-2,3,4-trichlorobenzene (~50x faster rate, 60–80°C process temp)
Comparator Or Baseline1-(1-Chloroethyl)-2,3,4-trichlorobenzene (Base rate, >120°C process temp)
Quantified Difference~50-fold kinetic acceleration allowing a 40–60°C reduction in operating temperature.
ConditionsN-alkylation of nitrogenous heterocycles in polar aprotic solvents (e.g., DMF, MeCN).

Lowering the process temperature prevents thermal degradation of expensive intermediates and reduces energy consumption during large-scale API manufacturing.

Enhanced Regioselectivity Driven by 2,3,4-Trichloro Steric Bulk

The specific 2,3,4-trichloro substitution pattern of this compound provides a highly constrained steric environment during coupling reactions. When reacting with asymmetric nucleophiles, such as substituted 1,2,4-triazoles, the dense electron cloud and physical bulk of the adjacent ortho and meta chlorines direct the trajectory of nucleophilic attack. Compared to the less hindered 2,4-dichloro analog, the 2,3,4-trichloro system increases the regioselectivity of N1 versus N2 alkylation from a typical 3:1 ratio to greater than 10:1 [1]. This pronounced steric directing effect minimizes the formation of undesired isomers.

Evidence DimensionN1 vs N2 alkylation regioselectivity ratio
Target Compound Data1-(1-Bromoethyl)-2,3,4-trichlorobenzene (>10:1 regioselectivity)
Comparator Or Baseline1-(1-Bromoethyl)-2,4-dichlorobenzene (~3:1 regioselectivity)
Quantified Difference>3-fold improvement in the yield of the desired regioisomer.
ConditionsBase-mediated N-alkylation of asymmetric triazoles.

High regioselectivity directly increases the isolated yield of the target API and eliminates the need for costly, solvent-intensive chromatographic separations.

Alpha-Methyl Branching for Strict Conformational Control

The presence of the 1-bromoethyl group, as opposed to a simple bromomethyl group, introduces a critical alpha-methyl branch that becomes a stereocenter in the final product. This methyl group restricts the rotational freedom of the 2,3,4-trichlorophenyl ring, locking the downstream molecule into a specific bioactive conformation. Structure-activity relationship (SAR) studies of related agrochemical fungicides demonstrate that this alpha-methyl-induced conformational restriction can increase target enzyme (e.g., fungal CYP51) binding affinity by 10- to 100-fold compared to the unbranched des-methyl analog [1].

Evidence DimensionDownstream target receptor binding affinity
Target Compound Data1-(1-Bromoethyl)-2,3,4-trichlorobenzene (Yields alpha-methyl branched products with high affinity)
Comparator Or Baseline1-(Bromomethyl)-2,3,4-trichlorobenzene (Yields unbranched products with 10-100x lower affinity)
Quantified Difference10- to 100-fold increase in downstream biological activity due to conformational locking.
ConditionsIn vitro enzyme inhibition assays for downstream functionalized derivatives.

Procurement of the 1-bromoethyl derivative is absolutely mandatory for synthesizing modern, highly potent APIs where the alpha-methyl group is a strict structural requirement for efficacy.

3-Position Chlorination for Oxidative Metabolism Blocking

The continuous 2,3,4-trichloro substitution pattern is specifically designed to block common sites of oxidative degradation. In biological and environmental systems, the 3-position of a 2,4-dichlorophenyl ring is highly susceptible to cytochrome P450-mediated hydroxylation. By occupying this position with a strongly electronegative and bulky chlorine atom, 1-(1-Bromoethyl)-2,3,4-trichlorobenzene yields downstream products with significantly enhanced metabolic stability. Comparative pharmacokinetic modeling indicates that derivatives possessing the 2,3,4-trichloro motif exhibit half-lives up to 40% longer than their 2,4-dichloro counterparts [1].

Evidence DimensionDownstream product metabolic half-life
Target Compound Data1-(1-Bromoethyl)-2,3,4-trichlorobenzene (Yields derivatives with blocked 3-position)
Comparator Or Baseline1-(1-Bromoethyl)-2,4-dichlorobenzene (Yields derivatives susceptible to 3-hydroxylation)
Quantified Difference>40% extension in biological or environmental half-life.
ConditionsCytochrome P450 oxidative metabolism models for final API derivatives.

Selecting the 2,3,4-trichloro building block is essential for developers needing to extend the duration of action or environmental persistence of their final formulated products.

Synthesis of Advanced Triazole Fungicides

Directly leveraging the high SN2 reactivity and the critical alpha-methyl branching, this compound is a highly effective electrophile for synthesizing next-generation triazole fungicides. The 1-bromoethyl group ensures efficient coupling with triazole precursors at moderate temperatures, while the resulting chiral center is essential for tight binding to fungal sterol 14α-demethylase (CYP51) [1].

Development of Pyrazolecarboxanilide Agrochemicals

The dense steric bulk and specific regioselectivity profile provided by the 2,3,4-trichloro substitution make this compound an ideal intermediate for pyrazolecarboxanilide derivatives. The precise spatial arrangement dictated by the three adjacent chlorine atoms prevents undesired side reactions during complex multi-step syntheses and ensures the final molecule adopts the rigid conformation required for optimal herbicidal or fungicidal activity [2].

Design of Metabolically Stable Pharmaceutical APIs

For pharmaceutical research programs targeting sterically constrained, metabolically resistant drug candidates, this compound serves as a critical building block. The complete chlorination of the 2,3,4-positions effectively blocks oxidative metabolism at the vulnerable 3-position, directly translating to improved pharmacokinetic profiles and extended in vivo half-lives for the resulting APIs [3].

XLogP3

4.8

Exact Mass

285.87185 g/mol

Monoisotopic Mass

285.87185 g/mol

Heavy Atom Count

12

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